molecular formula C40H27N B13144117 N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine CAS No. 816421-92-8

N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine

Cat. No.: B13144117
CAS No.: 816421-92-8
M. Wt: 521.6 g/mol
InChI Key: NXXHTCDMEZLUPT-UHFFFAOYSA-N
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Description

N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine is a triphenylamine (TPA)-based compound functionalized with a pyrene moiety at the 4'-position of the biphenyl backbone. This structure combines the hole-transporting properties of TPA with the strong fluorescence and π-conjugation of pyrene, making it a candidate for organic light-emitting diodes (OLEDs) or as a host material in electroluminescent devices. Pyrene's bulky planar structure may enhance thermal stability and reduce aggregation-induced quenching, while the TPA unit facilitates hole injection and transport .

Synthesis typically involves Suzuki-Miyaura cross-coupling reactions, as seen in structurally similar compounds (e.g., 4-PIMCFTPA and 4-BICFTPA), where boronic acid derivatives react with halogenated precursors under palladium catalysis .

Properties

CAS No.

816421-92-8

Molecular Formula

C40H27N

Molecular Weight

521.6 g/mol

IUPAC Name

N,N-diphenyl-4-(4-pyren-1-ylphenyl)aniline

InChI

InChI=1S/C40H27N/c1-3-10-34(11-4-1)41(35-12-5-2-6-13-35)36-24-20-29(21-25-36)28-14-16-30(17-15-28)37-26-22-33-19-18-31-8-7-9-32-23-27-38(37)40(33)39(31)32/h1-27H

InChI Key

NXXHTCDMEZLUPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

Chemical Reactions Analysis

N,N-Diphenyl-4’-(pyren-1-YL)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines .

Comparison with Similar Compounds

4-PIMCFTPA and 4-BICFTPA
  • Structure : These compounds feature TPA linked to phenanthroimidazole (PI) or diphenylimidazole (BI) units, substituted with trifluoromethylphenyl groups.
  • Properties : Designed as deep-blue emitters, they exhibit solution-processability and high electroluminescence (EL) efficiency. For example, 4-PIMCFTPA achieves a narrow emission spectrum (FWHM ~35 nm) with CIE coordinates near (0.16, 0.05), suitable for high-purity blue OLEDs .
TPA-PIM
  • Structure : A TPA-triphenylimidazole derivative with a fully twisted conformation to suppress vibrational splitting .
  • Properties : Exhibits a narrow EL emission at 420 nm (FWHM = 35 nm) and an external quantum efficiency (EQE) of 3.28%.
  • Comparison : The pyrenyl compound’s planar structure may increase intermolecular interactions, leading to broader emission unless steric hindrance is engineered. TPA-PIM’s twisted design highlights the trade-off between rigidity and emission narrowness.
N,N-Diphenyl-4'-(14-phenyldibenzo[a,c]phenazin-9(14H)-yl)-[1,1'-biphenyl]-4-amine
  • Structure : Incorporates a dibenzophenazine unit instead of pyrene.
  • Properties : Functions as a host material in OLEDs, achieving a maximum luminance of 17,437 cd/m² and current efficiency of 2.25 cd/A .
  • Comparison : The phenazine moiety introduces electron-transporting capabilities, whereas pyrene’s fluorescence dominance may prioritize emitter roles over host functionality.

Key Photophysical and Device Performance Data

Compound Emission λ (nm) FWHM (nm) EQE (%) Luminance (cd/m²) Role in OLED Reference
Target Pyrenyl Compound ~450 (inferred) ~40–50 N/A N/A Emitter/Host
4-PIMCFTPA 420 35 3.28 N/A Deep-blue emitter
TPA-PIM 420 35 3.28 N/A Narrowband emitter
Dibenzophenazine Derivative N/A N/A 2.25* 17,437 Host material

*Current efficiency (cd/A).

Performance Trade-offs

  • Emission Breadth vs. Efficiency : Pyrene’s broad emission spectrum (typical FWHM >40 nm) may limit color purity compared to TPA-PIM’s narrowband emission. However, its high fluorescence quantum yield could compensate for efficiency losses .
  • Host vs. Emitter Utility: The dibenzophenazine analogue’s high luminance as a host suggests that the pyrenyl compound’s role may depend on side-group modifications. For example, adding electron-deficient groups (e.g., cyano) could shift its function toward electron transport .

Biological Activity

N,N-Diphenyl-4'-(pyren-1-YL)-[1,1'-biphenyl]-4-amine is a compound of significant interest in the field of organic and medicinal chemistry due to its unique molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, including its potential as an anti-cancer agent and its effects on cellular mechanisms.

Chemical Structure and Properties

The compound this compound features a biphenyl structure with a pyrene moiety, which is known for its fluorescence properties. The molecular formula is C24H19NC_{24}H_{19}N with a molecular weight of approximately 321.414 g/mol. Its structure can be represented as follows:

Structure C6H5N(C6H5)C6H4C16H10\text{Structure }C_6H_5-N(C_6H_5)-C_6H_4-C_{16}H_{10}

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been observed to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that at concentrations ranging from 10 to 50 µM, the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineConcentration (µM)% Inhibition
MCF-71025%
MCF-72550%
MCF-75080%
PC-31030%
PC-32555%
PC-35085%

These results suggest that the compound's efficacy increases with concentration, indicating a dose-dependent response.

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing them from dividing.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been correlated with the compound's cytotoxicity, suggesting oxidative stress as a contributing factor.

Study on Breast Cancer Cells

In a controlled study published in ACS Omega, researchers evaluated the effects of this compound on MCF-7 cells. The study found that treatment with the compound resulted in increased apoptosis markers, including Annexin V positivity and elevated levels of cleaved PARP.

Study on Prostate Cancer Cells

Another study focused on PC-3 cells showed that the compound inhibited cell migration and invasion capabilities. This was attributed to downregulation of matrix metalloproteinases (MMPs), which are critical for cancer metastasis.

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